KRAS G12C inhibitor 44
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS G12C inhibitor 44 is a small molecule that specifically targets the KRAS G12C mutation, a common genetic alteration found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . This compound has shown promise in inhibiting the KRAS G12C protein, which plays a crucial role in cancer cell proliferation and survival .
準備方法
Synthetic Routes and Reaction Conditions: The synthetic route typically starts with a Boc-protected tetrahydropyridopyrimidine, followed by a regioselective nucleophilic aromatic substitution reaction to introduce a masked piperazine moiety . The final steps involve the installation of the prolinol subunit and the oxidation of the sulfide intermediate .
Industrial Production Methods: Industrial production of KRAS G12C inhibitor 44 involves scaling up the laboratory synthesis to kilogram-scale production. This process requires optimization of reaction conditions to ensure high yield and purity . The use of transition-metal-free oxidation and chromatography-free synthesis methods has significantly improved the efficiency of the industrial production process .
化学反応の分析
Types of Reactions: KRAS G12C inhibitor 44 undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and palladium-catalyzed carbon-oxygen bond formation . These reactions are essential for the synthesis and modification of the compound.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include Boc-protected tetrahydropyridopyrimidine, prolinol, and masked piperazine . Reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations .
Major Products Formed: The major products formed during the synthesis of this compound include intermediates such as the sulfide intermediate and the final tetrahydropyridopyrimidine core with attached chiral building blocks .
科学的研究の応用
KRAS G12C inhibitor 44 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the reactivity and binding properties of KRAS G12C inhibitors . In biology, it is used to investigate the cellular and molecular mechanisms of KRAS G12C-driven cancers . In medicine, this compound is being evaluated in clinical trials for its potential to treat various cancers with KRAS G12C mutations . Additionally, it has industrial applications in the development of new cancer therapies and drug discovery .
作用機序
KRAS G12C inhibitor 44 exerts its effects by covalently binding to the KRAS G12C protein, locking it in an inactive state . This prevents the protein from transmitting pro-tumorigenic signals, thereby inhibiting cancer cell proliferation and survival . The compound specifically targets the cysteine residue at position 12 of the KRAS protein, which is mutated to glycine in KRAS G12C . This selective binding disrupts the guanine exchange cycle, effectively blocking the activation of downstream signaling pathways such as the RAF-MEK-ERK pathway .
類似化合物との比較
KRAS G12C inhibitor 44 is unique in its high selectivity and potency against the KRAS G12C mutation . Similar compounds include sotorasib and adagrasib, which also target the KRAS G12C protein but may differ in their pharmacokinetic properties and clinical efficacy . Another similar compound is 143D, which has shown comparable antitumor activity in preclinical models . These compounds share a common mechanism of action but may vary in their chemical structures and binding affinities .
List of Similar Compounds:- Sotorasib
- Adagrasib
- 143D
This compound stands out due to its optimized synthesis route and potential for high efficacy in treating KRAS G12C-driven cancers .
特性
分子式 |
C31H36ClFN6O2 |
---|---|
分子量 |
579.1 g/mol |
IUPAC名 |
2-[(2S)-4-[(3R)-7-chloro-2'-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]spiro[1,2-dihydroindene-3,7'-6,8-dihydro-5H-quinazoline]-4'-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C31H36ClFN6O2/c1-20(33)29(40)39-16-15-38(18-21(39)10-13-34)28-24-9-12-31(11-8-23-25(31)6-3-7-26(23)32)17-27(24)35-30(36-28)41-19-22-5-4-14-37(22)2/h3,6-7,21-22H,1,4-5,8-12,14-19H2,2H3/t21-,22-,31-/m0/s1 |
InChIキー |
LTBOVTGFAXPDLV-CYYCZYJVSA-N |
異性体SMILES |
CN1CCC[C@H]1COC2=NC3=C(CC[C@]4(C3)CCC5=C4C=CC=C5Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F |
正規SMILES |
CN1CCCC1COC2=NC3=C(CCC4(C3)CCC5=C4C=CC=C5Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。